Fosfato de estramustina

Descripción general

Descripción

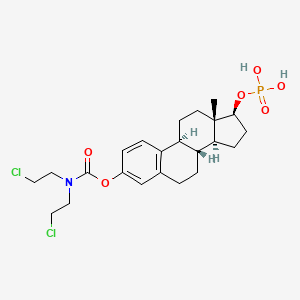

El fosfato de estramustina es un agente quimioterapéutico y un éster de estrógeno utilizado principalmente en el tratamiento del cáncer de próstata. Es un profármaco de estramustina y estromustina, lo que significa que se metaboliza en el cuerpo para producir estos compuestos activos. El this compound combina las propiedades de un estrógeno y un agente alquilante de mostaza nitrogenada, lo que lo hace único en su doble acción contra las células cancerosas .

Aplicaciones Científicas De Investigación

El fosfato de estramustina se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología y la medicina. Sus aplicaciones incluyen:

Investigación sobre el cáncer: Se utiliza para estudiar los mecanismos del cáncer de próstata y para desarrollar nuevos tratamientos.

Biología celular: Se emplea para investigar los efectos de la alquilación del ADN y la interrupción del ciclo celular.

Farmacología: Se utiliza para comprender la farmacocinética y la farmacodinamia de los agentes quimioterapéuticos.

Mecanismo De Acción

El fosfato de estramustina ejerce sus efectos a través de una combinación de acciones estrogénicas y alquilantes. La porción de mostaza nitrogenada alquila el ADN, provocando roturas de la cadena y muerte celular. Además, el componente estrogénico se une a los receptores de estrógeno, lo que lleva a una acumulación selectiva en los tejidos positivos a los receptores de estrógeno. Esta doble acción interrumpe el crecimiento de las células cancerosas e inhibe la progresión tumoral .

Análisis Bioquímico

Biochemical Properties

Estramustine phosphate is a derivative of estradiol with a nitrogen mustard moiety . This gives it alkylating properties . In vivo, the nitrogen mustard component is active and can alkylate DNA and other cellular components (such as tubulin components) of rapidly dividing cells . This causes DNA strand breaks or miscoding events .

Cellular Effects

Estramustine phosphate causes DNA damage in rapidly dividing cancerous cells leading to cell death and ideally, tumor shrinkage . It has demonstrated cytotoxic activity against human prostatic cancer cell lines and in animal models .

Molecular Mechanism

Estramustine phosphate is a combination of estradiol with nitrogen mustard . In vivo, the nitrogen-mustard moiety becomes active and participates in alkylation of DNA or other cellular components . This leads to apoptosis and cell death . Also, due to the drug’s estrogen component, it can bind more selectively to active estrogen receptors .

Temporal Effects in Laboratory Settings

Estramustine phosphate is a cytotoxic drug used in the treatment of advanced prostatic carcinoma . Side effects of Estramustine phosphate include nausea, vomiting, gynecomastia, feminization, demasculinization, sexual dysfunction, blood clots, and cardiovascular complications .

Dosage Effects in Animal Models

Estramustine phosphate has cytotoxic activity against human prostatic cancer cell lines and in animal models . Enlarged ventricles and neuronal pigmentation have been reported in monkeys treated with very high doses of Estramustine phosphate (20–140 mg/kg/day) for 3 to 6 months .

Metabolic Pathways

Estramustine phosphate is initially dephosphorylated in the GI tract, then hepatically oxidated and hydrolyzed to estramustine, estromustine (oxidized isomer of estramustine), estrone, and estradiol .

Transport and Distribution

Estramustine phosphate is selectively taken up by prostate cells . It is a prodrug of estramustine and estromustine in terms of its cytostatic effects and a prodrug of estradiol in relation to its estrogenic effects .

Subcellular Localization

Estramustine phosphate acts as a microtubule inhibitor through its metabolites, estramustine and estromustine, and has demonstrated cytotoxic activity in vitro . It interferes with microtubule dynamics .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El fosfato de estramustina se sintetiza uniendo estradiol con una porción de mostaza nitrogenada. La síntesis implica la reacción del estradiol con el cloruro de ácido de normustina, que se prepara tratando la amina (ClCH2CH2)2NH con fosgeno. Esta reacción ocurre en presencia de una base, lo que resulta en la formación de estramustina .

Métodos de Producción Industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando las mismas reacciones químicas que en la síntesis de laboratorio. El proceso se optimiza para un alto rendimiento y pureza, asegurando que el producto final cumpla con los estándares farmacéuticos. La producción implica estrictas medidas de control de calidad para garantizar la seguridad y eficacia del fármaco .

Análisis De Reacciones Químicas

Tipos de Reacciones

El fosfato de estramustina experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: El enlace éster de fosfato puede hidrolizarse para liberar estramustina y ácido fosfórico.

Reactivos y Condiciones Comunes

Hidrólisis: Suele ocurrir en entornos acuosos, como dentro del cuerpo.

Alquilación: Requiere la presencia de la porción de mostaza nitrogenada, que se activa in vivo.

Principales Productos Formados

Hidrólisis: Produce estramustina y ácido fosfórico.

Alquilación: Da como resultado roturas de la cadena de ADN y apoptosis celular.

Comparación Con Compuestos Similares

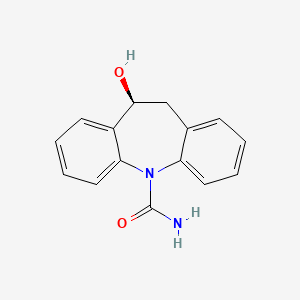

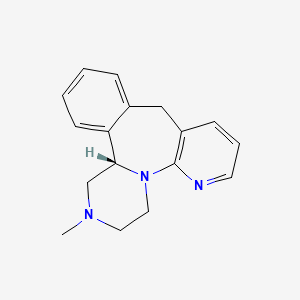

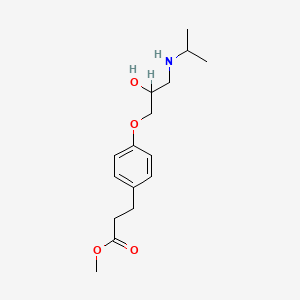

El fosfato de estramustina es único debido a su doble acción como estrógeno y agente alquilante. Compuestos similares incluyen:

Sulfato de estradiol: Un éster de estrógeno sin propiedades alquilantes.

Valerato de estradiol: Otro éster de estrógeno utilizado en la terapia de reemplazo hormonal.

Ciclofosfamida: Un agente alquilante de mostaza nitrogenada sin propiedades estrogénicas.

El this compound destaca porque combina las propiedades de los estrógenos y los agentes alquilantes, lo que lo hace particularmente efectivo para atacar los cánceres sensibles a las hormonas .

Propiedades

IUPAC Name |

[(8R,9S,13S,14S,17S)-13-methyl-17-phosphonooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32Cl2NO6P/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30)/t18-,19-,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFOJJHRTBFFOF-RBRWEJTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32Cl2NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048667 | |

| Record name | Estramustine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4891-15-0 | |

| Record name | Estramustine phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4891-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estramustine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estramustine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14674 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ESTRAMUSTINE PHOSPHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estramustine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17β-diol 3-[bis(2-chloroethyl)carbamate] 17-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRAMUSTINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUZ9585Y7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

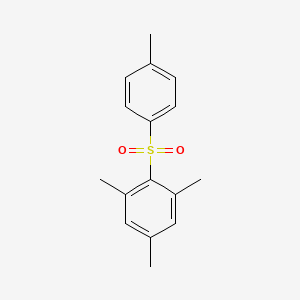

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

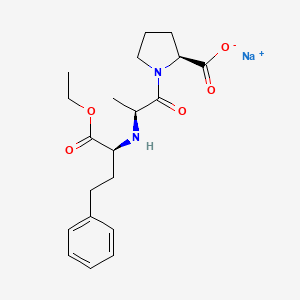

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671240.png)